molecular formula C7H4BrFN2 B3027622 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine CAS No. 1352625-30-9

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Cat. No.: B3027622
CAS No.: 1352625-30-9
M. Wt: 215.02
InChI Key: UZRGAYLDHCBIHZ-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine, also known as 3-bromo-6-fluoro-1,5-dihydropyridine, is a heterocyclic compound with a five-membered ring structure containing nitrogen, bromine, and fluorine atoms. It is an important intermediate in organic synthesis, used in the preparation of pharmaceuticals, agrochemicals, and other organic compounds. Synthesis of this compound is relatively simple and can be accomplished using a variety of methods, including the use of brominating agents, fluorinating agents, and nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques : The compound is synthesized through various chemical reactions. For instance, the fluorination of methyl esters of pyrazolo[1,5-a]pyridine carboxylic acids produces fluoropyrazolo[1,5-a]pyridines (Alieva & Vorob’ev, 2020). Another method involves the reaction of sodium 3-oxoprop-1-en-1-olate with heterocyclic amines, leading to the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds (Abdelriheem, Zaki, & Abdelhamid, 2017).

  • Formation of Complex Structures : Gold-catalyzed and iodine-mediated cyclization of enynylpyrazoles forms pyrazolo[1,5-a]pyridines. These adducts can be further converted to various other derivatives through Suzuki-Miyaura coupling and Ullmann condensation reactions (Wu, Yang, Hwang, & Wu, 2012).

Photophysical and Biological Properties

  • Photophysical Properties : A study on bipyrazolo[1,5-a]pyridines revealed their potential as fluorophores with notable intramolecular charge transfer. Modifications to these compounds can enhance their emission properties, making them suitable for applications in fluorescence and photophysics (Hsiao & Chu, 2021).

  • Biological Applications : While this search focused on excluding drug use and dosage, it is notable that pyrazolo[1,5-a]pyrimidines and related structures exhibit biological activities. For example, they have shown potential in antimicrobial applications, with some derivatives exhibiting significant antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Properties

IUPAC Name

3-bromo-6-fluoropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-3-10-11-4-5(9)1-2-7(6)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRGAYLDHCBIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279033
Record name 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352625-30-9
Record name 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352625-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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